molecular formula C8H5F3O2 B2375957 2,3,4-Trifluoro-6-methoxybenzaldehyde CAS No. 1785350-84-6

2,3,4-Trifluoro-6-methoxybenzaldehyde

Cat. No.: B2375957
CAS No.: 1785350-84-6
M. Wt: 190.121
InChI Key: WBFUNWUIACVBSM-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol . It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms, and one hydrogen atom is replaced by a methoxy group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trifluoro-6-methoxybenzaldehyde typically involves the introduction of fluorine atoms and a methoxy group onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol in the presence of a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trifluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trifluoro-6-methoxybenzaldehyde is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-6-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This compound can inhibit enzyme activity by binding to the active site and blocking substrate access .

Comparison with Similar Compounds

Comparison: 2,3,4-Trifluoro-6-methoxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methoxy group on the benzene ring. This unique structure imparts distinct chemical properties, such as increased reactivity and binding affinity, compared to other similar compounds .

Properties

IUPAC Name

2,3,4-trifluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c1-13-6-2-5(9)8(11)7(10)4(6)3-12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFUNWUIACVBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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